Boc-S-benzyl-L-cysteine
Overview
Description
Mechanism of Action
Target of Action
Boc-Cys(Bzl)-OH, also known as Boc-S-benzyl-L-cysteine or ®-3-(Benzylthio)-2-((tert-butoxycarbonyl)amino)propanoic acid, is primarily used in peptide and protein science . Its primary targets are the cysteine residues in peptides and proteins . These residues play a crucial role in the structure and function of proteins, contributing to their stability and activity.
Mode of Action
Boc-Cys(Bzl)-OH acts as a protecting group for the cysteine thiol group . It prevents unwanted reactions during peptide synthesis, allowing for controlled coupling of amino acid building blocks . The Alloc group, a part of the Boc-Cys(Bzl)-OH, is stable under certain conditions but can be removed by piperidine treatment .
Biochemical Pathways
The use of Boc-Cys(Bzl)-OH facilitates the synthesis of complex disulfide-rich peptides and the semisynthesis of proteins . It also enables peptide/protein labeling in vitro and in vivo . These processes involve various biochemical pathways, including those related to protein synthesis and modification .
Result of Action
The use of Boc-Cys(Bzl)-OH results in the successful synthesis of peptides and proteins with controlled structures . This can lead to the production of proteins with specific functions, contributing to advances in areas such as drug discovery and protein engineering .
Action Environment
The action of Boc-Cys(Bzl)-OH can be influenced by various environmental factors. For instance, the Alloc group’s stability can be affected by temperature and the presence of certain chemicals . Understanding these factors is crucial for optimizing the use of Boc-Cys(Bzl)-OH in peptide and protein synthesis.
Biochemical Analysis
Biochemical Properties
Boc-Cys(Bzl)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . The Boc group serves as a protective group for the amino group of cysteine, preventing unwanted side reactions during peptide synthesis . The benzylthio group, on the other hand, can interact with various enzymes and proteins, facilitating the formation of disulfide bonds .
Cellular Effects
The effects of Boc-Cys(Bzl)-OH on cells are primarily related to its role in peptide synthesis. By facilitating the formation of disulfide bonds, Boc-Cys(Bzl)-OH can influence the structure and function of proteins within cells . This can have downstream effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Boc-Cys(Bzl)-OH involves its interactions with other biomolecules during peptide synthesis . The Boc group protects the amino group of cysteine, preventing it from reacting with other compounds until the appropriate stage of peptide synthesis . The benzylthio group can form disulfide bonds with other cysteine residues, contributing to the three-dimensional structure of the resulting peptide .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Boc-Cys(Bzl)-OH can change over time. For instance, the Boc group can be removed when no longer needed, allowing the amino group of cysteine to participate in peptide bond formation . The stability and degradation of Boc-Cys(Bzl)-OH can also influence its long-term effects on cellular function .
Metabolic Pathways
Boc-Cys(Bzl)-OH is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this process, such as peptidyl transferases, which catalyze the formation of peptide bonds .
Subcellular Localization
The subcellular localization of Boc-Cys(Bzl)-OH is likely determined by the cellular machinery involved in peptide synthesis . It is expected to be found in areas of the cell where peptide synthesis occurs, such as the cytoplasm and the endoplasmic reticulum .
Preparation Methods
Synthetic Routes and Reaction Conditions: Boc-S-benzyl-L-cysteine is typically synthesized through the protection of the thiol group of cysteine with a benzyl group and the amino group with a tert-butoxycarbonyl (Boc) group. The synthesis involves the following steps:
Protection of the Thiol Group: The thiol group of cysteine is protected by reacting it with benzyl chloride in the presence of a base such as sodium hydroxide.
Protection of the Amino Group: The amino group is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the reagents and products efficiently .
Chemical Reactions Analysis
Types of Reactions: Boc-S-benzyl-L-cysteine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The benzyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Disulfide derivatives.
Reduction: Free thiol derivatives.
Substitution: Alkyl or acyl derivatives.
Scientific Research Applications
Boc-S-benzyl-L-cysteine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Boc-S-4-methoxybenzyl-L-cysteine: Similar in structure but with a methoxy group on the benzyl ring, providing different reactivity and protection properties.
Boc-S-phenylmethyl-L-cysteine: Another derivative with a phenylmethyl group, offering different steric and electronic effects.
Uniqueness: Boc-S-benzyl-L-cysteine is unique due to its specific protecting groups that offer a balance between stability and ease of removal. The benzyl group provides effective protection for the thiol group, while the Boc group offers selective protection for the amino group, making it highly suitable for peptide synthesis .
Properties
IUPAC Name |
3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-15(2,3)20-14(19)16-12(13(17)18)10-21-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVORPLRHYROAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5068-28-0 | |
Record name | NSC164041 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164041 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can Boc-Cys(Bzl)-OH be used to modify the surface of materials?
A1: Boc-Cys(Bzl)-OH can be incorporated as a building block to create oligopeptide brushes on the surface of materials like silica particles. [, ] This is achieved through a multi-step process:
- Oligopeptide Growth: The Boc-Cys(Bzl)-OH is then coupled to the surface, and through repeated cycles of coupling reactions, short oligopeptide chains are grown. []
Q2: What is the significance of the sulfur atom in Boc-Cys(Bzl)-OH for material properties?
A2: The sulfur atom in the cysteine moiety plays a crucial role in dictating the interaction of the modified material with other molecules. Research shows that the presence of sulfur in Boc-Cys(Bzl)-OH functionalized materials leads to a strong interaction with gold nanoparticles (AuNPs). [] This interaction facilitates the self-assembly of AuNPs onto the modified material, forming a strong and fast-recovering hybrid gel. In contrast, similar materials lacking the sulfur atom showed no significant interaction with AuNPs. []
Q3: What analytical techniques are used to confirm the presence and quantify Boc-Cys(Bzl)-OH in these hybrid materials?
A3: X-ray photoelectron spectroscopy (XPS) is a key technique employed to confirm the presence and quantify Boc-Cys(Bzl)-OH within the hybrid materials. [] Specifically, the sulfur peaks (S 2p3/2, S 2p1/2, and S 2s) within the XPS spectra act as fingerprints, providing both qualitative and quantitative information about the incorporated cysteine. As the oligopeptide chain grows with each coupling step, a corresponding increase in the intensity of the S 2s peak is observed. [] This provides direct evidence of successful oligopeptide growth on the material's surface.
Q4: What are the potential applications of materials modified with Boc-Cys(Bzl)-OH?
A4: The research suggests several potential applications for materials modified with Boc-Cys(Bzl)-OH:
- Hybrid Ion Exchange Resins: The incorporated cysteine provides a functional handle for further derivatization, potentially leading to the development of novel hybrid ion exchange resins. []
- Protein Interaction Studies: The oligopeptide brushes on the material surface can mimic biological environments, allowing for the study of protein interactions in a controlled setting. []
- Strong and Fast-Recovering Gels: The strong interaction between sulfur in Boc-Cys(Bzl)-OH and AuNPs can be harnessed to create robust yet self-healing gels. These gels hold potential for applications in areas like flexible electronics and soft robotics. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.